Lopinavir diamide

Description

Contextualization of Lopinavir (B192967) within Antiviral Compound Classes

Lopinavir is a potent antiretroviral agent belonging to the protease inhibitor class of drugs. nih.govnih.gov Protease inhibitors function by blocking the activity of proteases, enzymes that are crucial for the life cycle of certain viruses, including the human immunodeficiency virus (HIV). gpatindia.com The chemical structure of lopinavir, specifically its dicarboxylic acid diamide (B1670390) core, is a key feature that enables it to bind to the active site of the HIV-1 protease, thereby inhibiting its function and preventing the maturation of new, infectious virus particles. nih.govgpatindia.com The molecule is peptidomimetic, meaning it mimics the structure of peptides that are the natural substrates for the protease enzyme. nih.gov

Academic Significance and Research Trajectory of Lopinavir and Related Diamides

The academic significance of lopinavir extends beyond its direct therapeutic applications. Its development and the study of its mechanism of action have provided valuable insights into the structure-activity relationships of protease inhibitors. gpatindia.com The synthesis of lopinavir and its related diamide compounds is a subject of interest in organic and medicinal chemistry, with various synthetic routes being explored to improve efficiency and yield. acs.orggoogle.com

Furthermore, the analysis of impurities and related substances formed during the manufacturing process of lopinavir has become a significant area of research. nih.govresearchgate.net These studies are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). nih.gov The investigation of these related substances, including various diamide derivatives, contributes to a deeper understanding of the chemical stability and reactivity of lopinavir. nih.gov

Definitional Scope of "Lopinavir Diamide" within Chemical and Research Contexts

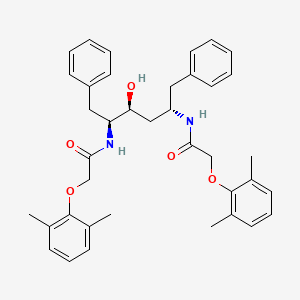

Within the chemical and research landscape, the term "this compound" specifically refers to a process-related impurity generated during the synthesis of lopinavir. nih.govresearchgate.net This compound is chemically identified as N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethyl-phenoxy)acetamide]. researchgate.net It is one of several related substances that are monitored and controlled during the production of lopinavir to ensure the purity of the final drug product. nih.gov The study of this compound and other related substances is essential for analytical method development and validation in pharmaceutical quality control. synzeal.com

Detailed Research Findings

Research into the impurities of lopinavir has led to the isolation and characterization of "this compound." A study by Raghava Reddy et al. details the synthesis and characterization of this specific compound. nih.gov

Synthesis of this compound

The formation of this compound is linked to the synthetic pathway of lopinavir itself. nih.gov The synthesis of lopinavir involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid. nih.gov this compound can arise from unreacted starting materials or side reactions during this process. nih.gov

A specific synthesis of this compound impurity involves the condensation of a diamine compound with 2,6-dimethylphenoxyacetic acid. nih.gov

Physicochemical and Spectroscopic Data

Detailed analytical techniques have been employed to characterize this compound, providing a clear profile of its physical and chemical properties. nih.gov

Below are interactive data tables summarizing the key findings for this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C38H44N2O5 | nih.gov |

| Molecular Weight | 608.8 g/mol | nih.gov |

| Melting Range | 158–162°C | nih.gov |

| HPLC Purity | 95.01% | nih.gov |

| Technique | Observed Peaks/Signals | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | 3403, 3302, 3060, 3029, 2923, 2856, 1652, 1529, 1454, 1351, 1306, 1196, 740, 698 | nih.gov |

| ¹H-NMR (300 MHz, DMSO-D₆) δ | 1.65 (m, 2H), 2.14 & 2.16 (2s, 12H), 2.78 & 2.85 (2d, 4H), 3.70 (m, 1H), 3.95 & 4.05 (ABq, 2H), 4.11 (s, 2H), 4.35 (m, 2H), 5.08 (d, 1H), 6.93-7.27 (m, 16H, Ar), 7.52 & 7.86 (2d, 2H) | nih.gov |

| HRMS | 609.3342 | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O5/c1-26-13-11-14-27(2)37(26)44-24-35(42)39-32(21-30-17-7-5-8-18-30)23-34(41)33(22-31-19-9-6-10-20-31)40-36(43)25-45-38-28(3)15-12-16-29(38)4/h5-20,32-34,41H,21-25H2,1-4H3,(H,39,42)(H,40,43)/t32-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGYWFIAIGBFSD-AFEGWXKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667904-94-1 | |

| Record name | Lopinavir impurity, lopinavir diamide- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667904941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TS-97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6214X5CP9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What analytical methods are validated for quantifying lopinavir in biological samples, and how do stability conditions affect results?

Lopinavir quantification in dried blood spot (DBS) samples requires careful validation due to observed discrepancies between plasma and DBS concentrations (>30% lower in DBS). Stability studies show degradation under prolonged storage or shipment, despite initial stability at room temperature . Methodological steps include:

- Sample preparation : Use fresh DBS samples for therapeutic drug monitoring (TDM) to minimize degradation.

- Validation parameters : Assess recovery, matrix effects, and stability under accelerated conditions (e.g., 58°C for 35 minutes).

- Calibration : Correct for hematocrit variations and validate against plasma standards.

Q. How should clinical trials for lopinavir-based therapies be designed to address viral resistance and efficacy?

Key considerations for trial design:

- Inclusion criteria : Prioritize patients with confirmed protease inhibitor susceptibility (e.g., HIV or SARS-CoV-2) and exclude those with known resistance mutations .

- Control groups : Compare lopinavir/ritonavir with standard-of-care regimens (e.g., remdesivir for COVID-19) to isolate antiviral effects .

- Outcome metrics : Measure viral load reduction, time to clinical improvement, and adverse event rates .

Q. What are the validated protocols for synthesizing lopinavir analogs to study structure-activity relationships (SAR)?

- Literature review : Use Chemical Abstracts Service and regulatory compendia (USP/NF, BP) to identify synthetic pathways and physicochemical properties .

- SAR optimization : Modify the diamide backbone to enhance protease binding while monitoring solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data for lopinavir’s antiviral efficacy?

Conflicting results (e.g., limited benefit in COVID-19 vs. promising SARS/MERS data) require:

- Sensitivity analysis : Stratify data by disease severity, comorbidities, and co-administered drugs (e.g., doxycycline) .

- Methodological critique : Evaluate limitations in dosing regimens (e.g., 5-day courses vs. extended durations) and sample sizes .

- Meta-analysis : Pool data from randomized controlled trials (RCTs) and adjust for heterogeneity using random-effects models .

Q. What advanced statistical methods detect safety signals in lopinavir post-marketing surveillance data?

- Signal detection : Apply Bayesian Confidence Propagation Neural Network (BCPNN) and Reporting Odds Ratio (ROR) to FDA Adverse Event Reporting System (FAERS) data. Focus on gastrointestinal, hepatic, and renal systems .

- Confounding adjustment : Use multivariate regression to control for ritonavir-boosted pharmacokinetics and drug-drug interactions.

Q. How can in vitro and in vivo models reconcile discrepancies in lopinavir’s degradation kinetics?

- Accelerated stability testing : Simulate DBS storage conditions (humidity, temperature) and quantify degradation products via LC-MS/MS .

- Comparative studies : Parallel-test lopinavir stability in plasma vs. DBS matrices under identical conditions to identify matrix-specific degradation pathways.

Q. What frameworks optimize combination therapies involving lopinavir and immunomodulators?

- SPIDER framework : Define Sample (e.g., immunocompromised patients), Phenomenon (viral rebound), Design (RCT), Evaluation (viral load/CD4 counts), and Research type (mixed-methods) .

- Synergy assays : Use Chou-Talalay combination indices to quantify interactions between lopinavir and agents like interferons or monoclonal antibodies .

Data Presentation Guidelines

- Figures : Avoid overloading with chemical structures; prioritize pharmacokinetic curves or dose-response heatmaps .

- Tables : Include baseline demographics (e.g., age, viral load) and stratification variables (e.g., comorbidities) for transparency .

- Units : Adhere to SI units and report uncertainties (e.g., 95% confidence intervals for IC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.